3,6-Dichloro-4-(chloromethyl)pyridazine

Catalog No.
S14080735
CAS No.
M.F
C5H3Cl3N2
M. Wt
197.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-(chloromethyl)pyridazine

Product Name

3,6-Dichloro-4-(chloromethyl)pyridazine

IUPAC Name

3,6-dichloro-4-(chloromethyl)pyridazine

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

InChI

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2

InChI Key

DTEZLUVFUMIDDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CCl

3,6-Dichloro-4-(chloromethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by the presence of two chlorine atoms at positions 3 and 6, and a chloromethyl group at position 4. Its molecular formula is C5H4Cl3N2C_5H_4Cl_3N_2 and it has a molecular weight of 196.46 g/mol. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its structure consists of a six-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological properties.

Typical of halogenated heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chloromethyl group.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of double bonds or ring-opening products.
  • Condensation Reactions: The compound can also react with other electrophiles to form larger molecular structures through condensation processes.

Research indicates that 3,6-Dichloro-4-(chloromethyl)pyridazine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies have suggested that derivatives of this compound possess antimicrobial properties against various bacterial strains.
  • Herbicidal Activity: It has been noted for its herbicidal effects, making it a candidate for agricultural applications.
  • Pharmacological Potential: Its structural features allow for exploration in drug development, particularly in targeting specific biological pathways.

The synthesis of 3,6-Dichloro-4-(chloromethyl)pyridazine can be achieved through several methods:

  • Chlorination of Pyridazine Derivatives: Starting from 3,6-dihydroxy pyridazine, chlorination using phosphorus oxychloride in suitable solvents such as chloroform or ethanol at controlled temperatures (0 to 80 °C) leads to the formation of the dichloropyridazine derivative .
  • Reactions with Chloromethylating Agents: The introduction of the chloromethyl group can be accomplished using reagents like formaldehyde and hydrochloric acid under acidic conditions .
  • Utilization of Intermediate Compounds: Synthesis can also involve intermediate compounds that are subsequently chlorinated or alkylated to yield the final product .

3,6-Dichloro-4-(chloromethyl)pyridazine finds applications in various fields:

  • Agriculture: As a herbicide, it is used to control unwanted vegetation.
  • Pharmaceuticals: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies have focused on the reactivity of 3,6-Dichloro-4-(chloromethyl)pyridazine with various nucleophiles:

  • Amine Nucleophiles: These interactions often lead to substitution products where the chloromethyl group is replaced by an amine group.
  • Metal Complexation: Research has explored its ability to form complexes with transition metals, which may enhance its biological activity or alter its chemical properties.

Several compounds share structural similarities with 3,6-Dichloro-4-(chloromethyl)pyridazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Dichloro-4-methylpyridazineMethyl group at position 4Exhibits different biological activity compared to chloromethyl derivative .
3-Chloro-6-(2-pyrrolyl)pyridazinePyrrole substituentShows unique reactivity patterns due to aromaticity .
3,6-Dichloro-4-(trifluoromethyl)pyridazineTrifluoromethyl groupEnhanced lipophilicity and potential for different biological interactions .

These compounds highlight the versatility and reactivity of pyridazine derivatives while showcasing the unique attributes of 3,6-Dichloro-4-(chloromethyl)pyridazine in terms of its functional groups and potential applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

195.936181 g/mol

Monoisotopic Mass

195.936181 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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